ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, synthesized via the Biginelli reaction, a multi-component condensation of aldehydes, β-keto esters, and urea/thiourea derivatives . Its structure features a tetrahydropyrimidine core substituted with a 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole moiety at position 4 and an ethyl ester group at position 3.
Properties
IUPAC Name |
ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-5-34-24(30)21-15(2)26-25(31)27-23(21)18-14-29(17-9-7-6-8-10-17)28-22(18)16-11-12-19(32-3)20(13-16)33-4/h6-14,23H,5H2,1-4H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUFILGPODYMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the presence of a pyrazole moiety and a tetrahydropyrimidine ring, which are known to confer various pharmacological effects. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. This compound has demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .
Anti-inflammatory Properties
Compounds containing pyrazole rings have been noted for their anti-inflammatory effects. The compound under review has shown potential in reducing inflammation markers in vitro, suggesting it may modulate pathways involved in inflammatory responses .
Antiviral Activity
Preliminary studies have indicated that certain pyrazole derivatives possess antiviral properties. The compound may inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
- Modulation of Cell Signaling Pathways : It could influence signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the DHPM scaffold but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 4-fluoro and 4-nitro substituents (electron-withdrawing) in the pyrazole moiety enhance anti-tubercular activity compared to the 3,4-dimethoxy group (electron-donating) in the target compound .
- Alkoxy side chains : The 3-methylbutoxy group in introduces steric bulk, which could hinder target binding but improve membrane permeability.
Physicochemical Properties
- Solubility : The 3,4-dimethoxy group in the target compound likely improves water solubility compared to nitro or fluoro substituents.
- LogP : Thioxo derivatives (e.g., ) exhibit higher logP values due to sulfur’s lipophilicity, suggesting enhanced blood-brain barrier penetration.
Q & A
Q. How can structural modifications improve pharmacokinetic properties?
- Methoxy-to-hydroxyl substitution : Increases polarity for better solubility (e.g., ’s hydroxy-methoxy analog).
- Ester-to-amide conversion : Replacing the ethyl ester with a carboxamide group reduces hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
